molecular formula C20H23ClN2O4S B2988909 1-(3-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide CAS No. 921991-14-2

1-(3-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide

Cat. No.: B2988909
CAS No.: 921991-14-2
M. Wt: 422.92
InChI Key: VHTGRYNFODBHTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide is a synthetic organic compound featuring a benzo[b][1,4]oxazepin-4-one core structure, which is characterized by a seven-membered ring fused to a benzene ring and containing both oxygen and nitrogen heteroatoms. This specific analogue is substituted with a 3-chlorophenyl methanesulfonamide group at the 8-position of the benzoxazepine ring and an ethyl group at the 5-position. The core scaffold is shared with other researched compounds, such as those with 4-fluorophenyl or furan-2-carboxamide substitutions . The presence of both the sulfonamide and the chlorophenyl moiety suggests potential for targeted protein binding, making it a candidate for investigative applications in chemical biology and medicinal chemistry research. As this compound is intended for laboratory research purposes, its specific biological activity, mechanism of action, and primary research applications are not yet fully characterized in the public scientific literature. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary experiments to determine the compound's suitability and efficacy for their specific research objectives.

Properties

IUPAC Name

1-(3-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O4S/c1-4-23-17-9-8-16(11-18(17)27-13-20(2,3)19(23)24)22-28(25,26)12-14-6-5-7-15(21)10-14/h5-11,22H,4,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTGRYNFODBHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NS(=O)(=O)CC3=CC(=CC=C3)Cl)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a benzo[b][1,4]oxazepine core with a methanesulfonamide moiety and a chlorophenyl substituent. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure

The compound's molecular formula is C22H25ClN2O4SC_{22}H_{25}ClN_2O_4S, with a molecular weight of approximately 442.97 g/mol. The presence of functional groups such as methanesulfonamide and the oxazepine ring suggests diverse reactivity and biological interactions.

Biological Activities

Preliminary studies indicate that compounds related to this structure may exhibit various biological activities:

  • Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties against a range of pathogens. The presence of the chlorophenyl group is often linked to enhanced activity against Gram-positive bacteria.
  • Anti-inflammatory Properties : The oxazepine structure has been associated with anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
  • Enzyme Inhibition : Related compounds have demonstrated the ability to inhibit key enzymes involved in disease processes, such as acetylcholinesterase (AChE) and cyclooxygenase (COX), making them candidates for treating neurological disorders and inflammatory conditions.

Case Studies

Several studies have explored the biological activity of structurally similar compounds:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various oxazepine derivatives. The results indicated that certain derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
  • Anti-inflammatory Effects : Research involving the assessment of anti-inflammatory activity showed that some compounds reduced edema in animal models by inhibiting COX enzymes. The anti-inflammatory activity was quantified using paw edema models, demonstrating a reduction in swelling by up to 60% compared to control groups.

The biological activity of 1-(3-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide may be attributed to its ability to interact with various biological targets:

  • Enzyme Binding : Molecular docking studies suggest that the compound can effectively bind to AChE with a binding affinity comparable to known inhibitors. This interaction could lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.
  • Receptor Modulation : The methanesulfonamide group may facilitate interactions with G-protein coupled receptors (GPCRs), influencing signaling pathways related to inflammation and pain.

Comparative Analysis

To further understand the potential applications of this compound, it is useful to compare it with other related compounds:

Compound NameStructure FeaturesBiological Activity
1-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-benzo[b][1,4]oxazepin)Similar oxazepine core; different phenyl substitutionAntimicrobial and anti-inflammatory
N-(4-fluorophenyl)-N-(5-methyl-4-oxo-benzothiazole)Different heterocyclic structureAnticancer activity in vitro

Comparison with Similar Compounds

Table 1: Molecular Properties of Key Analogs

Compound Name Chlorophenyl Position Benzoxazepin Substituents Molecular Formula Molecular Weight Reference
1-(3-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide (Target) 3- 5-ethyl, 3,3-dimethyl C20H23ClN2O4S 422.9* N/A
1-(2-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide 2- 5-ethyl, 3,3-dimethyl C20H23ClN2O4S 422.9*
1-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide 4- 5-ethyl, 3,3-dimethyl C20H23ClN2O4S 422.9
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(2-chlorophenyl)methanesulfonamide 2- 5-allyl, 3,3-dimethyl C21H23ClN2O4S 434.9

*Molecular weight inferred from structural similarity to the 4-chlorophenyl analog .

Key Observations:

Chlorophenyl Position: The target compound’s 3-chlorophenyl group differs from the 2- and 4-chlorophenyl analogs. For example, para-substituted (4-chloro) groups may enhance metabolic stability compared to ortho (2-chloro) or meta (3-chloro) positions due to reduced steric hindrance . NMR studies on similar compounds (e.g., rapamycin analogs) demonstrate that substituent positions significantly affect chemical shifts in specific regions (e.g., protons near substituents), suggesting distinct electronic environments that could modulate receptor interactions .

This modification could enhance interactions with hydrophobic binding pockets or influence pharmacokinetic properties (e.g., solubility) . The 3,3-dimethyl groups on the benzoxazepin core likely contribute to steric stabilization of the ring structure, preventing undesirable ring-opening reactions and maintaining conformational rigidity .

Computational Similarity Metrics :

  • Tanimoto and Dice similarity indices (commonly used in virtual screening) could quantify structural similarity between the target compound and its analogs. For instance, the 3-chloro and 4-chloro derivatives may exhibit high similarity scores (>0.85), while the allyl-substituted analog may score lower (~0.70–0.75) due to the altered alkyl chain .

Hypothetical Bioactivity Implications

While direct bioactivity data are unavailable, insights can be inferred from structural trends:

  • Allyl vs. Ethyl Substituents : The allyl group in the C21H23ClN2O4S analog could enhance π-π stacking interactions or serve as a Michael acceptor in covalent inhibition, though this may also increase off-target effects .

Q & A

Basic Research Questions

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer :

  • X-ray crystallography is the gold standard for resolving the 3D structure. Use SHELX software (e.g., SHELXL for refinement) to analyze diffraction data and validate bond lengths, angles, and stereochemistry .
  • Nuclear Magnetic Resonance (NMR) : Employ 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and hydrogen environments. For example, the 3-chlorophenyl group will show distinct aromatic splitting patterns, while the oxazepine ring protons exhibit characteristic coupling .
  • High-Resolution Mass Spectrometry (HRMS) verifies the molecular formula by matching the observed mass-to-charge ratio with the theoretical value.

Q. What are the recommended methods for optimizing the synthesis of this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use statistical models to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For instance, flow chemistry techniques (as in ) can enhance reproducibility and yield in multi-step syntheses .
  • Controlled Reagent Addition : For sulfonamide bond formation, ensure stoichiometric control of methanesulfonyl chloride and a base (e.g., triethylamine) to minimize side reactions like over-sulfonation .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to isolate the product from intermediates.

Q. How can researchers assess the purity of this compound for biological assays?

  • Methodological Answer :

  • HPLC with UV/Vis Detection : Use a C18 column and isocratic elution (e.g., acetonitrile/water with 0.1% formic acid) to quantify purity. A single peak at λmax\lambda_{\text{max}} ~260 nm (typical for aromatic systems) indicates homogeneity .
  • Elemental Analysis : Compare experimental C, H, N, and S percentages with theoretical values to detect impurities.
  • Thermogravimetric Analysis (TGA) : Monitor thermal stability; deviations from expected decomposition profiles may indicate residual solvents or byproducts.

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in crystallographic data during structural refinement?

  • Methodological Answer :

  • Multi-Software Validation : Cross-check refinement results using SHELXL ( ) and alternative programs like Olex2 or Phenix. Discrepancies in R-factors or electron density maps may indicate missed symmetry or disorder .
  • Twinned Data Analysis : If twinning is suspected (common in oxazepine derivatives), apply twin-law corrections or use the TwinRotMat tool in PLATON to refine the model.
  • Neutron Diffraction : For ambiguous hydrogen positions, neutron diffraction (where feasible) provides precise H-atom localization.

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the oxazepine core?

  • Methodological Answer :

  • Analog Synthesis : Modify the 5-ethyl-3,3-dimethyl substituents to assess steric/electronic effects on target binding. For example, replace ethyl with isopropyl and evaluate changes in enzyme inhibition potency .
  • Docking Simulations : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinases or GPCRs). Compare binding poses of analogs with the parent compound.
  • Pharmacophore Mapping : Identify critical functional groups (e.g., sulfonamide’s hydrogen-bonding capacity) using software like Schrödinger’s Phase. Validate hypotheses via site-directed mutagenesis assays.

Q. What experimental approaches are suitable for studying the compound’s metabolic stability?

  • Methodological Answer :

  • In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS. Calculate half-life (t1/2t_{1/2}) and intrinsic clearance .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4/5) to assess if the compound inhibits cytochrome P450 enzymes, which could indicate drug-drug interaction risks.
  • Stable Isotope Tracing : Label the chlorophenyl group with 13C^{13}\text{C} or 2H^{2}\text{H} to track metabolic pathways and identify major metabolites.

Q. How can the compound’s role as a synthon in multi-step organic synthesis be exploited?

  • Methodological Answer :

  • Cross-Coupling Reactions : Utilize the aryl chloride moiety in Suzuki-Miyaura couplings to introduce functionalized aromatic rings .
  • Oxazepine Ring Functionalization : React the 4-oxo group with hydrazines or hydroxylamines to generate hydrazone or oxime derivatives for further diversification .
  • Protecting Group Strategy : Temporarily protect the sulfonamide nitrogen with tert-butoxycarbonyl (Boc) during subsequent reactions to prevent unwanted side reactions.

Q. What methodologies address data reproducibility challenges in kinetic studies of this compound’s reactivity?

  • Methodological Answer :

  • Automated Reaction Monitoring : Use flow chemistry systems () to standardize reaction conditions and minimize human error in kinetic measurements .
  • Arrhenius Analysis : Perform temperature-dependent rate constant measurements to derive activation energy (EaE_a) and pre-exponential factors. Ensure triplicate runs at each temperature.
  • Control for Solvent Effects : Compare reactivity in aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents to account for solvent-induced rate variations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.